2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide

Description

Chemical Structure and Properties:

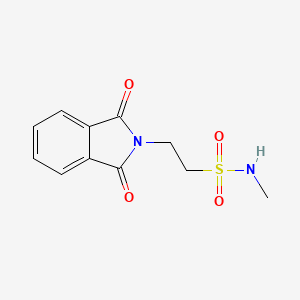

2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide (CAS: AM-2291) is a sulfonamide derivative containing a phthalimide (1,3-dioxoisoindole) core. Its structure features a methyl-substituted sulfonamide group linked via an ethylene bridge to the phthalimide moiety. The compound’s molecular weight is 280.30 g/mol, and its calculated log P (lipophilicity) is approximately 1.2, suggesting moderate solubility in hydrophobic environments .

For AM-2291, a plausible route involves reacting 2-(chloroethyl)phthalimide with methylamine in the presence of a sulfonating agent.

The sulfonamide group may enhance metabolic stability compared to ester or amide derivatives .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-12-18(16,17)7-6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVLSHVOFAKUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed method involves heating phenylethylamine with phthalic anhydride under solventless conditions . The reaction is relatively quick and yields the desired product with moderate to excellent yields (41–93%) when using SiO2-tpy-Nb as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydroxylated isoindoline derivatives.

Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of sulfonamides, including 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, including multidrug-resistant pathogens. For instance, a study highlighted its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid .

Anticancer Potential

The compound has also been explored for its cytotoxic effects on cancer cell lines. In comparative studies, it showed a marked reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent . This activity is attributed to the compound's ability to induce apoptosis in cancer cells and disrupt cell cycle progression.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. A study focusing on Alzheimer’s disease identified multifunctional compounds derived from isoindoline structures that inhibited key enzymes involved in the disease's pathology, such as acetylcholinesterase and β-secretase .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-methylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline-1,3-dione scaffold allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its sulfonamide group can interact with proteins, influencing their function and stability .

Biological Activity

2-(1,3-Dioxoisoindol-2-yl)-N-methylethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique isoindole structure that may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O3S. The compound contains a dioxoisoindole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The sulfonamide group enhances the compound's solubility and may influence its interaction with biological macromolecules.

The precise mechanism of action of this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical biological pathways. Similar compounds have shown inhibition of key enzymes such as carbonic anhydrase and various kinases, suggesting that this compound may exert similar effects.

Anticancer Activity

Several studies have investigated the anticancer potential of isoindole derivatives. For instance, compounds with similar structural features have demonstrated significant antiproliferative effects against various cancer cell lines. A study reported that isoindole derivatives exhibited IC50 values ranging from 1.4 to 10 µM against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Isoindole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Isoindole Derivative A | HeLa | 5.5 |

| Isoindole Derivative B | MCF-7 | 4.2 |

| 2-(1,3-Dioxoisoindol-2-yl) | Various | TBD |

Antimicrobial Activity

The antimicrobial properties of sulfonamides are well-documented. They typically exhibit broad-spectrum activity against bacteria and fungi. A related study indicated that compounds with a sulfonamide group showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against several bacterial strains . This suggests that this compound may possess similar efficacy.

Table 2: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sulfonamide Derivative A | E. coli | 16 |

| Sulfonamide Derivative B | S. aureus | 8 |

| 2-(1,3-Dioxoisoindol-2-yl) | TBD | TBD |

Case Study 1: In Vitro Evaluation

A recent in vitro study evaluated the cytotoxic effects of various isoindole derivatives on cancer cell lines. The results indicated that the presence of the dioxo group significantly enhanced cytotoxicity compared to derivatives lacking this feature. The study highlighted that modifications to the isoindole structure could lead to improved biological activity .

Case Study 2: In Vivo Assessment

Another investigation focused on the in vivo effects of a related compound in murine models. The study reported that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histopathological analysis showed no significant toxicity to vital organs, suggesting a favorable safety profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons :

Structural Modifications and Binding Affinity: Benzamide vs. Sulfonamide: The benzamide derivatives (e.g., 5a, 5d) exhibit higher binding energies (-9.73 to -9.98 kcal/mol) to GABAA receptors compared to thalidomide (-7.17 kcal/mol) due to enhanced π-π interactions with Phe 77/His 101 residues . AM-2291’s sulfonamide group may reduce binding affinity due to steric hindrance from the methyl group, though its ethylene bridge could improve flexibility . Dimethyl vs. Methyl Sulfonamide: The dimethyl analog (from ) has higher log P (~1.8 vs.

Anticonvulsant Efficacy :

- Compound 5a (latency time: 32.1 min) outperformed thalidomide (18.5 min) in PTZ-induced seizures, attributed to its 3,4-dimethylphenyl group enhancing hydrophobic interactions . AM-2291’s lack of an aromatic substituent may limit similar efficacy unless the sulfonamide compensates via alternative hydrogen bonding.

Safety and Tolerability: Thalidomide’s teratogenicity is linked to its glutarimide ring, which binds cereblon and disrupts embryonic development .

Metabolic Stability :

- Sulfonamides (e.g., AM-2291) are generally more resistant to enzymatic hydrolysis than esters (e.g., thalidomide), suggesting longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.